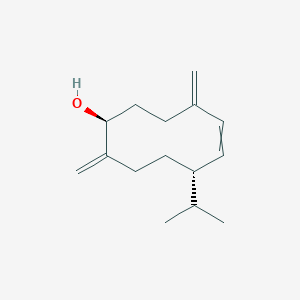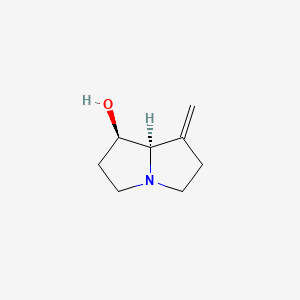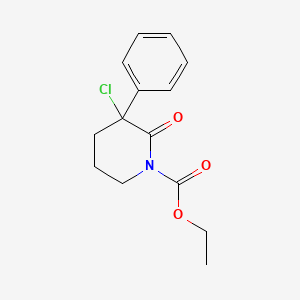
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with a nitrile group (carbonitrile) attached to it, along with methyl and butenyl substituents. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound . Another approach involves the use of N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like NBS.
Common Reagents and Conditions
Oxidation: Ozone, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis to derive other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexene: A similar compound with a cyclohexene ring and a methyl group substituent.
Cyclohexene-1-carboxylic acid, methyl ester: Another related compound with a carboxylic acid ester group.
Uniqueness
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is unique due to its combination of a nitrile group and multiple substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
72928-01-9 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-10(2)4-7-13-8-12(9-14)6-5-11(13)3/h4-5,12-13H,6-8H2,1-3H3 |
Clave InChI |
DOAJNMLFKJDTEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1CC=C(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)






![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)

![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
